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Executive Summary

Dibromoacetic acid (DBA), a disinfection byproduct commonly found in drinking water, has
been the subject of extensive toxicological research. This technical guide provides a
comprehensive overview of the carcinogenicity of DBA in rodent models, focusing on
guantitative data from key studies, detailed experimental methodologies, and the underlying
molecular mechanisms. The evidence strongly indicates that DBA is a carcinogen in both mice
and rats, inducing tumors in multiple organs. This document synthesizes the findings from
pivotal studies, primarily from the National Toxicology Program (NTP), to serve as a critical
resource for researchers in toxicology, oncology, and drug development.

Quantitative Carcinogenicity Data

The carcinogenic potential of dibromoacetic acid has been evaluated in long-term drinking
water studies in both F344/N rats and B6C3F1 mice. The data consistently demonstrates a
dose-dependent increase in the incidence of various neoplasms.

Carcinogenicity in B6C3F1 Mice

In a 2-year study, mice were administered DBA in drinking water at concentrations of 0, 50,
500, or 1000 mg/L. This resulted in clear evidence of carcinogenic activity in both male and
female mice.[1][2]
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Table 1: Incidence of Neoplasms in Male B6C3F1 Mice Exposed to Dibromoacetic Acid in
Drinking Water for 2 Years

Control (0
Neoplasm 50 mglL 500 mg/L 1000 mgl/L
mgI/L)
Liver
Hepatocellular
18/50 (36%) 35/50 (70%) 44/50 (88%) 45/50 (90%)
Adenoma
Hepatocellular
) 8/50 (16%) 15/50 (30%) 29/50 (58%) 41/50 (82%)
Carcinoma
Hepatoblastoma 0/50 (0%) 3/50 (6%) 11/50 (22%) 12/50 (24%)
Lung
Alveolar/Bronchi
9/50 (18%) 15/50 (30%) 24/50 (48%) 19/50 (38%)
olar Adenoma
Alveolar/Bronchi
4/50 (8%) 5/50 (10%) 7/50 (14%) 8/50 (16%)

olar Carcinoma

*Statistically significant increase compared to the control group. Data sourced from NTP
Technical Report 537.[1][2]

Table 2: Incidence of Neoplasms in Female B6C3F1 Mice Exposed to Dibromoacetic Acid in
Drinking Water for 2 Years
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Neoplasm

Control (0
mgI/L)

50 mglL

500 mg/L

1000 mg/L

Liver

Hepatocellular

Adenoma

5/50 (10%)

19/50 (38%)

41/50 (82%)

46/50 (92%)

Hepatocellular

Carcinoma

2/50 (4%)

4150 (8%)

13/50 (26%)

30/50 (60%)*

Lung

Alveolar/Bronchi

olar Adenoma

3/50 (6%)

4/50 (8%)

8/50 (16%)

9/50 (18%)

*Statistically significant increase compared to the control group. Data sourced from NTP
Technical Report 537.[1]

Carcinogenicity in F344/N Rats

A 2-year drinking water study was also conducted in F344/N rats at DBA concentrations of O,

50, 500, or 1000 mg/L. The study provided some evidence of carcinogenic activity in male rats

and female rats.

Table 3: Incidence of Neoplasms in Male F344/N Rats Exposed to Dibromoacetic Acid in

Drinking Water for 2 Years

Neoplasm

Control (0

mgI/L)

50 mg/L

500 mgl/L

1000 mglL

Malignant

Mesothelioma

1/50 (2%)

4150 (8%)

6/50 (12%)

10/50 (20%)

Mononuclear

Cell Leukemia

10/50 (20%)

19/50 (38%)

14/50 (28%)

9/50 (18%)

*Statistically significant increase compared to the control group. Data sourced from NTP
Technical Report 537.
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Table 4: Incidence of Neoplasms in Female F344/N Rats Exposed to Dibromoacetic Acid in
Drinking Water for 2 Years

Control (0

Neoplasm 50 mglL 500 mg/L 1000 mg/L
mgI/L)

Mononuclear
12/50 (24%) 15/50 (30%) 21/50 (42%) 25/50 (50%)*

Cell Leukemia

*Statistically significant increase compared to the control group. Data sourced from NTP
Technical Report 537.

Experimental Protocols

The following methodologies are based on the National Toxicology Program (NTP) Technical
Report 537 for the 2-year carcinogenicity bioassays of dibromoacetic acid.

Animal Models and Husbandry

e Species and Strain: Male and female F344/N rats and B6C3F1 mice.
e Source: Taconic Farms (Germantown, NY).

o Age at Study Start: 6 weeks.

e Housing: Animals were housed individually.

» Diet: NIH-07 rodent diet, available ad libitum.

o Water: Deionized and charcoal-filtered water, available ad libitum (control group) or
containing specified concentrations of DBA.

» Environmental Conditions: Temperature maintained at 22 + 3 °C, humidity at 50 + 15%, and
a 12-hour light/dark cycle.

Experimental Design

e Study Duration: 104 weeks (2 years).
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Groups: For each species and sex, there were four groups of 50 animals.

Dosing: Dibromoacetic acid (>99% pure) was administered in the drinking water at
concentrations of 0, 50, 500, or 1000 mg/L.

Dose Analysis: The concentrations of DBA in the drinking water were analyzed periodically to
ensure stability and accuracy.

Data Collection and Analysis

Clinical Observations: Animals were observed twice daily for clinical signs of toxicity.

Body Weight: Body weights were recorded weekly for the first 13 weeks and every 4 weeks
thereafter.

Water Consumption: Water consumption was measured weekly for the first 13 weeks and
then for one week every four weeks.

Necropsy and Histopathology: At the end of the 2-year study, a complete necropsy was
performed on all animals. All major tissues and organs, as well as any gross lesions, were
collected and preserved. Tissues were processed and embedded in paraffin, sectioned,
stained with hematoxylin and eosin, and examined microscopically by a board-certified
veterinary pathologist.

Statistical Analysis

The incidence of neoplasms was analyzed using the poly-k test, which adjusts for differential

mortality. Trends in the incidence of neoplasms with increasing dose were also evaluated.

Signaling Pathways and Mechanisms of
Carcinogenicity

The carcinogenic effects of dibromoacetic acid are thought to be mediated through multiple

signaling pathways.

Oxidative Stress and Inflammation
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DBA has been shown to induce oxidative stress in the liver of mice, characterized by increased
levels of malondialdehyde (MDA) and reactive oxygen species (ROS), and a decrease in
glutathione (GSH). This oxidative stress can lead to DNA damage and inflammation.
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DBA-Induced Oxidative Stress Pathway.

Toll-Like Receptor 4 (TLR4) Signaling Pathway

DBA exposure upregulates the expression of Toll-like receptor 4 (TLR4) and its downstream
signaling molecules, including MyD88 and TRAF6. This activation leads to the phosphorylation
of p38 MAPK and JNK, and the activation of the NF-kB pathway, promoting inflammation.
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DBA-Activated TLR4 Signaling Pathway.

DNA Hypomethylation

DBA has been shown to cause a dose- and time-dependent decrease in the 5-methylcytosine
content of DNA in the liver of both mice and rats. This global hypomethylation, along with the
specific hypomethylation of proto-oncogenes like c-myc and IGF-II, can lead to their increased
expression and contribute to tumorigenesis.
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DBA-Induced DNA Hypomethylation Pathway.

Peroxisome Proliferation

Dibromoacetic acid is a known peroxisome proliferator in rodents, leading to an increase in
the size and number of peroxisomes in liver cells. This is mediated through the activation of the
peroxisome proliferator-activated receptor alpha (PPARQ). Chronic activation of PPARa can
lead to oxidative stress and has been linked to hepatocarcinogenesis in rodents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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